molecular formula C16H25NO B4898563 1-[4-(4-ethylphenoxy)butyl]pyrrolidine

1-[4-(4-ethylphenoxy)butyl]pyrrolidine

Cat. No.: B4898563
M. Wt: 247.38 g/mol
InChI Key: IYLDLFRRBHSAKH-UHFFFAOYSA-N
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Description

1-[4-(4-Ethylphenoxy)butyl]pyrrolidine is a pyrrolidine derivative characterized by a butyl chain substituted with a 4-ethylphenoxy group at the terminal position. Pyrrolidine derivatives are widely studied due to their applications in medicinal chemistry, organocatalysis, and material science .

Properties

IUPAC Name

1-[4-(4-ethylphenoxy)butyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c1-2-15-7-9-16(10-8-15)18-14-6-5-13-17-11-3-4-12-17/h7-10H,2-6,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYLDLFRRBHSAKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCCCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-ethylphenoxy)butyl]pyrrolidine typically involves the reaction of 4-(4-ethylphenoxy)butyl bromide with pyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-ethylphenoxy)butyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrolidine derivatives.

    Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted phenoxy derivatives.

Scientific Research Applications

1-[4-(4-ethylphenoxy)butyl]pyrrolidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(4-ethylphenoxy)butyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates or ligands, allowing the compound to bind to active sites and modulate biological activity. The phenoxy group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Chlorophenyl (electron-withdrawing) and ethylphenoxy (electron-donating) groups influence electronic properties and binding affinities. For example, chlorophenyl derivatives like 1-[4-(4-chlorophenyl)-3-phenyl-2-butenyl]pyrrolidine are associated with opioid activity due to enhanced receptor interactions .
  • Biological Activity: Pyrrolidine derivatives with unsaturated chains (e.g., 1-[1-Oxo-9(3,4-methylenedioxyphenyl)-nonatrienyl]-pyrrolidine) show MAO-A inhibitory activity, suggesting that the ethylphenoxybutyl group in the target compound may similarly modulate enzyme interactions .

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